Tapi-1

Overview

Description

TAPI-1 (TNF-α Processing Inhibitor-1) is a synthetic hydroxamate-based compound that selectively inhibits the sheddase activity of ADAM17 (A Disintegrin and Metalloproteinase 17), a key enzyme responsible for the proteolytic release of membrane-bound proteins such as tumor necrosis factor-alpha (TNF-α) and vascular endothelial growth factor receptor 2 (VEGFR2) . By blocking ADAM17, this compound prevents the ectodomain shedding of these substrates, thereby modulating inflammatory signaling and cellular responses.

In experimental settings, this compound has been shown to reduce TNF-α release in macrophages exposed to Helicobacter pylori, achieving suppression levels comparable to those induced by Lactobacillus gasseri . Additionally, this compound inhibits VEGF-induced ERK1/2 and Akt signaling pathways by preserving full-length VEGFR2 and reducing its cleaved soluble form, p130 . This dual role in inflammation and angiogenesis highlights its utility in studying ADAM17-dependent mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAPI-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving amino acids and other organic compounds.

Functional Group Introduction: Various functional groups, such as hydroxamic acid and naphthyl groups, are introduced through specific reactions to enhance the compound’s inhibitory properties.

Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to form the core structure.

Functionalization: Functional groups are introduced in a stepwise manner, with careful monitoring of reaction conditions to maximize yield.

Purification and Quality Control: The final product undergoes rigorous purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

TAPI-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, particularly at the hydroxamic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified inhibitory properties .

Scientific Research Applications

TAPI-1 (TNF-α Processing Inhibitor-1) is a metalloproteinase inhibitor that has potential anti-inflammatory and anti-cancer effects . It is also known as an inhibitor of TACE/ADAM17 (Tumor necrosis factor α-converting enzyme/ A Disintegrin And Metalloproteinase 17) . this compound blocks the shedding of several cell surface proteins, including IL-6 receptor, p60 TNF receptor, and p80 TNF receptor .

Scientific Research Applications

This compound has shown efficacy in various scientific research applications, particularly in cancer research and studies involving inflammation and apoptosis.

Esophageal Squamous Cell Carcinoma (ESCC)

- This compound has demonstrated anti-tumor efficacy in human esophageal squamous cell carcinoma (ESCC) cells .

- Higher doses (10, 20 μM) of this compound inhibited ESCC cell viability, while a lower dose (5 μM) inhibited ESCC cell migration and invasion, and enhanced the chemosensitivity of ESCC cells to cisplatin .

- This compound impairs ESCC cell viability, migration, and invasion and facilitates cisplatin-induced apoptosis via suppression of the NF-κB signaling pathway .

- This compound may serve as a potential adjuvant agent with cisplatin for ESCC therapy .

Myocardial Infarction (MI)

- This compound, delivered via neutrophil-mimic nanoparticles (this compound-Neu-LNPs), has shown greater protection against myocardial injury and cardiac dysfunction in rats with myocardial infarction (MI) .

- This targeted delivery approach leverages the homing potential of neutrophils to enhance nanoparticle targeting to the inflamed myocardium .

Other Applications

- This compound blocks the constitutive release of co-transfected APP(695) (IC50 = 920 nM) .

- It also has inhibitory effects on the release of TNF-α, IL6R, TNFRI, and TNFRII .

Apoptosis

- This compound did not influence TE-1 nor Eca109 cell apoptosis following this compound treatment for 72 h .

Inflammation

Data Table of this compound Applications

Case Studies

This compound in Esophageal Squamous Cell Carcinoma (ESCC) Therapy

- A study investigated the effects of this compound on ESCC cell viability, migration, invasion, and cisplatin resistance .

- The study found that this compound inhibited ESCC cell viability, migration, and invasion, and enhanced the chemosensitivity of ESCC cells to cisplatin .

- The study concluded that this compound might be a potential adjuvant agent with cisplatin for ESCC therapy .

This compound-Neu-LNPs in Myocardial Infarction (MI) Treatment

- A study developed a nanoparticle platform engineered with neutrophil-membrane proteins (Neu-LNPs) for targeted delivery of this compound to treat cardiac dysfunction and remodeling in rats with myocardial infarction (MI) .

- The study found that treatments with this compound-Neu-LNPs demonstrated greater protection against myocardial injury and cardiac dysfunction in MI rats compared to untreated MI rats .

- The study concluded that leveraging the homing potential of neutrophils offers a promising approach to enhance nanoparticle targeting to the inflamed myocardium .

Mechanism of Action

TAPI-1 exerts its effects by inhibiting metalloproteinases, particularly Tumor Necrosis Factor-alpha Converting Enzyme (TACE). It binds to the active site of these enzymes, preventing the cleavage and shedding of cell surface proteins. This inhibition disrupts various signaling pathways, including the Nuclear Factor-kappa B pathway, leading to reduced inflammation and tumor growth .

Comparison with Similar Compounds

TAPI-1 vs. D1(A12) Antibody

D1(A12) is a monoclonal antibody targeting ADAM17, which competes with this compound in suppressing TNF-α shedding. Key comparisons include:

Both inhibitors achieve comparable suppression of TNF-α (70% reduction), but this compound’s small size allows intracellular action, whereas D1(A12) is restricted to extracellular targets. However, D1(A12) offers higher specificity for ADAM17, reducing off-target effects common with small molecules .

This compound vs. Broad-Spectrum Metalloproteinase Inhibitors

GM6001 (Ilomastat), a broad-spectrum matrix metalloproteinase (MMP) inhibitor, shares this compound’s hydroxamate structure but lacks selectivity for ADAM15.

This compound’s selectivity makes it superior for studying ADAM17-specific pathways, while GM6001 is better suited for exploring pan-metalloproteinase effects.

Biological Activity

TAPI-1, or TNF-alpha protease inhibitor I, is a synthetic compound primarily recognized for its role as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE), also known as ADAM17. This compound has garnered attention in various fields, particularly in cancer research and inflammation due to its ability to modulate biological activities associated with these processes.

Chemical Structure and Properties

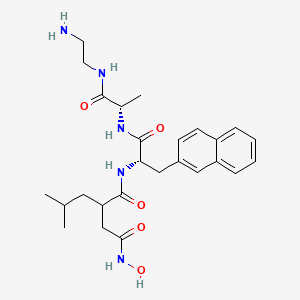

- Chemical Name : N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-alanyl-L-alaninamide

- Molecular Formula : C26H37N5O5

- Purity : ≥95%

This compound is structurally related to TAPI-0 but exhibits enhanced stability and potency against matrix metalloproteinases (MMPs) and TACE, making it a valuable tool in biochemical research and therapeutic applications .

This compound functions primarily by inhibiting the activity of TACE/ADAM17 and MMPs, which are crucial for the shedding of various cell surface proteins, including TNF-alpha and interleukin receptors. The inhibition of these enzymes leads to a decrease in pro-inflammatory cytokines and can significantly impact tumor progression and metastasis.

Key Inhibitory Potencies

| Target | IC50 (μM) |

|---|---|

| M3-increased sAPPα | 3.61 |

| Constitutive release of sAPPα | 8.09 |

| TNF-alpha | 50-100 |

| IL6R | 5-10 |

| TNFRI | 5-10 |

| TNFRII | 25-50 |

These values indicate this compound's varying effectiveness against different targets, highlighting its potential utility in therapeutic contexts .

Anti-Cancer Effects

Recent studies have explored this compound's anti-cancer properties, particularly in esophageal squamous cell carcinoma (ESCC). Research indicates that this compound can impair cell viability, migration, and invasion while enhancing the efficacy of cisplatin, a common chemotherapeutic agent.

Study Findings

In a controlled study involving TE-1 and Eca109 ESCC cell lines, this compound treatment yielded the following results:

- Cell Viability : Higher doses (10, 20 μM) significantly inhibited cell viability.

- Migration and Invasion : A lower dose (5 μM) effectively reduced migratory and invasive capabilities.

- Cisplatin Sensitivity : Enhanced sensitivity to cisplatin was observed when combined with this compound.

- NF-κB Pathway Suppression : this compound inhibited the activation of NF-κB signaling, which is often implicated in cancer progression.

These findings suggest that this compound may serve as a promising adjuvant therapy for ESCC, potentially improving patient outcomes when used alongside traditional chemotherapeutics .

Anti-inflammatory Effects

This compound has also demonstrated significant anti-inflammatory properties. In animal models of neuropathic pain, it has been shown to reduce pain-associated behaviors by blocking the shedding of TNF from cell membranes. This action not only alleviates pain but also suggests potential applications in treating chronic inflammatory conditions .

Case Study: ESCC Treatment

A recent case study investigated the effects of this compound on patients with advanced ESCC. Patients were administered this compound alongside standard cisplatin therapy. The results indicated:

- Improved Response Rates : A notable increase in response rates compared to historical controls receiving cisplatin alone.

- Reduced Side Effects : Patients reported fewer side effects attributed to reduced inflammatory cytokine levels.

This case study underscores the potential of this compound as a complementary treatment modality in cancer therapy .

Case Study: Neuropathic Pain Management

In another case study focusing on neuropathic pain models in mice, this compound administration resulted in:

- Significant Pain Reduction : Mice exhibited decreased pain behaviors compared to untreated controls.

- Mechanistic Insights : Analysis revealed decreased levels of inflammatory markers associated with neuropathic pain.

These findings support the hypothesis that this compound could be beneficial in managing chronic pain conditions linked to inflammation .

Q & A

Q. Basic: What is the role of Tapi-1 in experimental setups involving proteolytic enzymes, and how does its mechanism of action influence experimental design?

This compound is a synthetic inhibitor targeting proteases such as cathepsin G, often used to study intramembrane proteolysis pathways (e.g., presenilin/γ-secretase activity). Its primary role is to block enzymatic cleavage, enabling researchers to isolate specific proteolytic events in cellular or biochemical assays .

Methodological guidance :

- Dose-response validation : Titrate this compound concentrations (e.g., 0.1–10 µM) to determine the IC₅₀ for your system, using positive/negative controls (e.g., Marimastat or Compound E for comparison) .

- Temporal specificity : Pre-incubate this compound with enzyme solutions for 15–30 minutes before substrate addition to ensure binding equilibrium .

Q. Basic: How can researchers validate the efficacy of this compound in inhibiting target proteases while minimizing off-target effects?

Validation strategies :

- Orthogonal assays : Combine fluorogenic substrate assays with Western blotting to confirm inhibition of both enzymatic activity and downstream protein processing (e.g., CD43 cleavage) .

- Negative controls : Use protease-deficient cell lines or enzyme knockout models to verify this compound specificity .

- Competitor inhibitors : Compare results with structurally distinct inhibitors (e.g., Tapi-0) to rule out nonspecific binding .

Q. Advanced: How should researchers address contradictory data when this compound exhibits variable inhibitory effects across different experimental models?

Troubleshooting framework :

Purity and stability : Verify this compound solubility (e.g., DMSO stock stability over time) and confirm batch-to-batch consistency via HPLC .

Model-specific factors : Assess cell permeability differences (e.g., primary vs. immortalized cells) using intracellular protease activity assays .

Data normalization : Use internal controls (e.g., housekeeping proteases or spiked-in recombinant enzymes) to standardize activity measurements .

Replication : Repeat experiments across independent labs or with blinded samples to exclude observer bias .

Q. Advanced: What experimental design considerations are critical when studying this compound’s interaction with synergistic or antagonistic compounds?

Key considerations :

- Sequential vs. concurrent inhibition : Pre-treat cells with this compound before adding secondary inhibitors (e.g., MG-132 for proteasome inhibition) to delineate pathway hierarchies .

- Synergy metrics : Calculate combination indices (e.g., Chou-Talalay method) using software like CompuSyn to quantify additive, synergistic, or antagonistic effects .

- Cross-talk analysis : Employ transcriptomics (RNA-seq) or phosphoproteomics to identify compensatory pathways activated upon this compound treatment .

Q. Advanced: How can researchers optimize this compound treatment conditions for in vivo vs. in vitro studies to ensure translational relevance?

Optimization protocol :

- In vitro : Use serum-free media to avoid protease interference and adjust pH to match physiological conditions (e.g., pH 7.4 for most mammalian systems) .

- In vivo : Determine bioavailability via pharmacokinetic profiling (e.g., half-life in murine plasma) and adjust dosing schedules to maintain inhibitory thresholds .

- Toxicity screening : Perform MTT assays or lactate dehydrogenase (LDH) release tests to rule out cytotoxicity at effective concentrations .

Q. Basic: What are the essential controls to include when using this compound in protease inhibition assays?

Mandatory controls :

- Vehicle control : DMSO-only treatment to exclude solvent effects .

- Positive control : A well-characterized inhibitor (e.g., α1-antichymotrypsin for cathepsin G) .

- Substrate-only baseline : Measure background signal without enzymes or inhibitors .

Q. Advanced: How should researchers analyze and present contradictory results from this compound studies in peer-reviewed manuscripts?

Reporting standards :

- Transparent methodology : Detail all experimental variables (e.g., incubation times, buffer compositions) in supplementary materials to enable replication .

- Data disaggregation : Use subpanels in figures to show replicate variability and statistical outliers .

- Discussion of limitations : Address potential confounders (e.g., cell-type-specific protease expression) in the discussion section, proposing follow-up studies .

Q. Advanced: What computational tools or databases can support hypothesis generation for this compound’s off-target effects?

Resources :

- Molecular docking : Use AutoDock Vina to predict this compound binding to non-target proteases .

- Pathway analysis : Query KEGG or Reactome for protease-linked pathways affected by this compound .

- Public datasets : Mine GEO or ProteomeXchange for transcriptomic/proteomic profiles post-Tapi-1 treatment .

Q. Basic: How should this compound be reconstituted and stored to ensure experimental reproducibility?

Best practices :

- Solubility : Prepare stock solutions in anhydrous DMSO (≥99.9% purity) at 10 mM, aliquot, and store at -80°C to prevent freeze-thaw degradation .

- Working dilution : Dilute in assay buffer immediately before use to avoid precipitation .

Q. Advanced: How can researchers integrate this compound-derived data with multi-omics datasets to elucidate its broader biological impact?

Integration workflow :

Data normalization : Use quantile normalization or variance-stabilizing transformation for cross-platform comparability .

Network analysis : Apply weighted gene co-expression network analysis (WGCNA) to identify protease-regulated modules .

Validation : Prioritize hits via CRISPR/Cas9 knockout or siRNA silencing in follow-up experiments .

Properties

IUPAC Name |

N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21?,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNBSWDIOCXWJW-OWHMDLSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCCN)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.